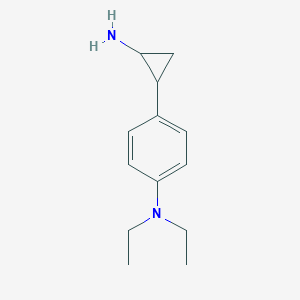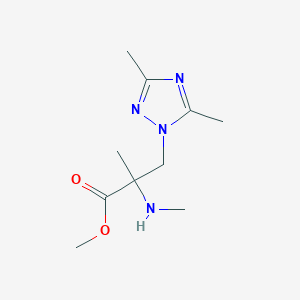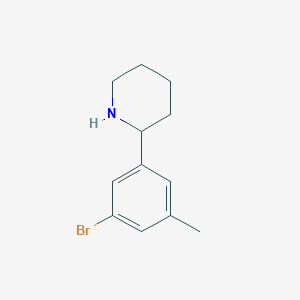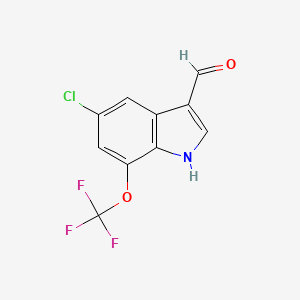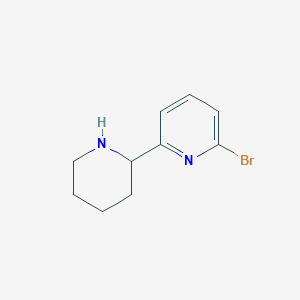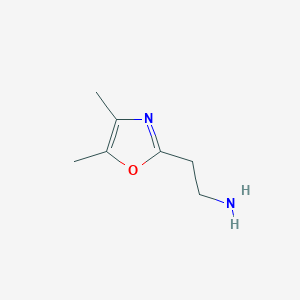
4-Methoxy-3-methyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-methyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C5H9NO3. It is a member of the oxazolidinone family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methyl-1,3-oxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with ethanolamine to form 4-methyl-1,3-oxazolidin-2-amine, which is then oxidized to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as fractional freezing and high vacuum distillation, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other oxazolidinone derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-Methoxy-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical agents, such as antibiotics.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-oxazolidin-2-one: This compound is structurally similar but lacks the methoxy group at the 4-position.
3-Methyl-1,3-oxazolidin-2-one: Another similar compound with a different substitution pattern.
Uniqueness
4-Methoxy-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
4-methoxy-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-6-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3 |
Clé InChI |
WZMHOHRUTGIWTP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(COC1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


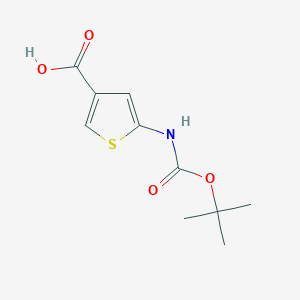
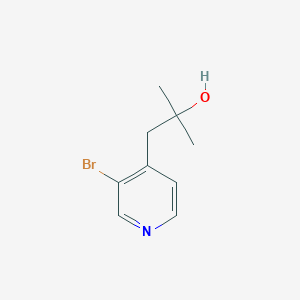
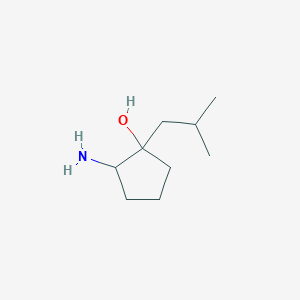
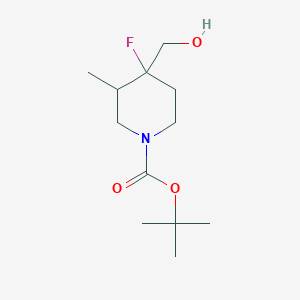
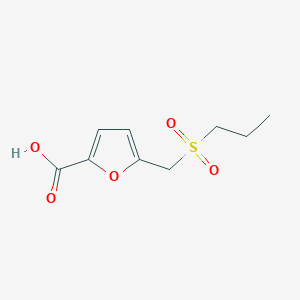
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
